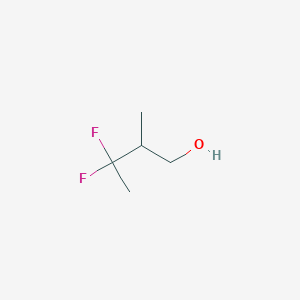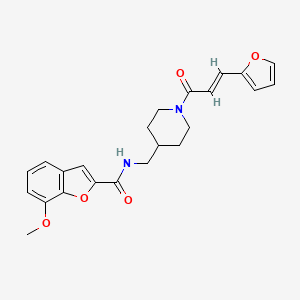![molecular formula C22H21NO4S B2655103 2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate CAS No. 343373-62-6](/img/structure/B2655103.png)
2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate” is a chemical compound with the CAS Number: 343373-62-6 . It has a molecular weight of 395.48 . The IUPAC name for this compound is 2,6-dimethylphenyl [(phenylsulfonyl)anilino]acetate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C22H21NO4S/c1-17-10-9-11-18(2)22(17)27-21(24)16-23(19-12-5-3-6-13-19)28(25,26)20-14-7-4-8-15-20/h3-15H,16H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties were not found in the retrieved data.Aplicaciones Científicas De Investigación
Enzymatic Modification for Antioxidant Synthesis
2,6-Dimethoxyphenol, closely related to the query compound, has been investigated for its potential as an antioxidant. Using laccase-mediated oxidation in both biphasic and homogeneous aqueous-organic media, researchers synthesized dimers with significantly higher antioxidant capacity than the starting substrate. This process exemplifies the utilization of enzymatic modification to enhance the biological activity of phenolic compounds, suggesting a pathway for the development of bioactive compounds from similar chemical structures (Adelakun et al., 2012).
Fluorescent Material Development
The compound 2,6-bis(arylsulfonyl)anilines, which shares a structural motif with the query compound, was synthesized and investigated for its fluorescent properties. These compounds demonstrated high fluorescence emissions in solid state due to well-defined intramolecular hydrogen bonds, highlighting their potential as solid-state fluorescence materials and as probes for turn-on-type applications based on aggregation-induced emission. This research showcases the application of sulfonamide and aniline derivatives in developing novel fluorescent materials for various technological applications (Beppu et al., 2014).
Electroluminescence in Organic Electronics
A novel class of color-tunable emitting amorphous molecular materials with a bipolar character was designed and synthesized, including compounds that feature aniline moieties, demonstrating their utility in organic electroluminescent (EL) devices. These materials exhibit intense fluorescence emission, reversible anodic oxidation and cathodic reduction, and form stable amorphous glasses with high glass-transition temperatures. Their application in EL devices as emitting materials allows for multicolor light emission, including white, showcasing the potential of aniline derivatives in the field of organic electronics (Doi et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
(2,6-dimethylphenyl) 2-[N-(benzenesulfonyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-17-10-9-11-18(2)22(17)27-21(24)16-23(19-12-5-3-6-13-19)28(25,26)20-14-7-4-8-15-20/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAOVGPSYXLQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,1,3-benzothiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B2655020.png)
![3-(2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B2655021.png)
![{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2655024.png)
![2-(3,4-dimethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655026.png)
![N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide](/img/structure/B2655028.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2655032.png)
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2655034.png)


![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2655039.png)


![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-benzyl-N-ethylacetamide](/img/structure/B2655042.png)
